7-Hydroxyxanthine

Description

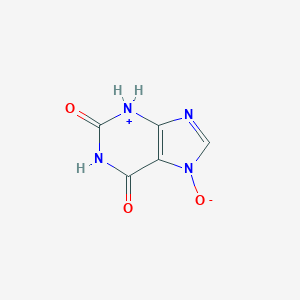

Structure

2D Structure

3D Structure

Properties

CAS No. |

16870-90-9 |

|---|---|

Molecular Formula |

C5H4N4O3 |

Molecular Weight |

168.11 g/mol |

IUPAC Name |

7-hydroxy-3H-purine-2,6-dione |

InChI |

InChI=1S/C5H4N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1,12H,(H2,7,8,10,11) |

InChI Key |

RHZHJSCNWUGABX-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2 |

Canonical SMILES |

C1=NC2=C(N1O)C(=O)NC(=O)N2 |

Synonyms |

3,7-Dihydro-7-hydroxy-1H-purine-2,6-dione |

Origin of Product |

United States |

Preparation Methods

Optimization of Demethylation Conditions

Modern syntheses prioritize selective demethylation to avoid side reactions. A refined procedure involves treating 7-methoxyxanthine with 48% HBr in acetic acid at 100°C for 6 hours, achieving yields of 72–78%. The reaction’s efficiency stems from the balanced acidity of HBr, which cleaves the methyl ether without degrading the xanthine core. Post-reaction, the crude product is neutralized with aqueous sodium bicarbonate and extracted using ethyl acetate. Recrystallization from methanol-water mixtures enhances purity to >95%.

Role of Solvent and Temperature

Comparative studies highlight the critical role of solvent polarity. Reactions in glacial acetic acid outperform those in aqueous or nonpolar media due to improved solubility of intermediates. Temperature modulation further refines outcomes: maintaining 100°C minimizes byproduct formation while ensuring complete demethylation. Lower temperatures (80–90°C) result in incomplete conversion, whereas higher temperatures (>110°C) promote decomposition.

Alternative Routes: Rearrangement and Cyclization

Smiles Rearrangement of O-Alkylated Intermediates

Recent work explores O → N Smiles rearrangement as a novel pathway. Alkylation of this compound precursors with α-bromoacetamides generates O-alkyl intermediates, which undergo base-mediated rearrangement to form N-alkyl derivatives. While primarily used for functionalized analogs, this method offers insights into stabilizing this compound during synthesis. For example, treatment with potassium carbonate in dimethylformamide (DMF) at 70°C facilitates rearrangement without hydroxyl group oxidation.

Cyclization of 6-Amino-5-nitrosouracil Derivatives

The classical route involving 6-amino-5-nitrosouracil remains relevant for small-scale synthesis. Heating the precursor in concentrated hydrochloric acid at 60°C for 4 hours induces cyclization, yielding this compound alongside 3-hydroxy isomer byproducts. Chromatographic separation on silica gel (eluent: chloroform-methanol, 9:1) isolates the desired product in 35–40% yield. Despite lower efficiency, this method retains utility for accessing isotopically labeled analogs.

Purification and Characterization

Recrystallization and Solubility Considerations

This compound’s limited solubility in common organic solvents complicates purification. Recrystallization from methanol-water (3:1) mixtures yields crystalline material with >99% purity. Alternatively, derivatives such as 7-hydroxy-1-methylxanthine exhibit enhanced solubility in dichloromethane and ethyl acetate, enabling chromatographic purification (silica gel, ethyl acetate-hexane).

Spectroscopic Characterization

Key spectroscopic data confirm structural integrity:

-

UV-Vis (methanol): λ<sub>max</sub> 270 nm (ε = 8,200 M<sup>−1</sup>cm<sup>−1</sup>).

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 10.82 (s, 1H, N7-H), 8.12 (s, 1H, C8-H), 4.95 (s, 1H, OH).

Comparative Analysis of Methods

Industrial and Environmental Considerations

Scalability remains a challenge due to the corrosive nature of HBr and solvent waste generation. Recent efforts focus on green chemistry approaches, such as replacing HBr with ionic liquids or catalytic demethylation using recyclable acids. Additionally, flow chemistry systems reduce reaction times and improve heat transfer during large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyxanthine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, forming xanthine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 7-ketoxanthine.

Reduction: Formation of xanthine.

Substitution: Formation of 7-halogenoxanthine or 7-alkylxanthine.

Scientific Research Applications

Biochemical Properties

7-Hydroxyxanthine is an important intermediate in purine metabolism. It is formed from xanthine through hydroxylation processes catalyzed by enzymes such as xanthine oxidase (XO). Understanding the biochemical properties of this compound is crucial for its application in medical research, particularly concerning diseases associated with uric acid metabolism.

- Enzyme Interaction : this compound acts as a substrate for xanthine oxidase, which converts it into uric acid. Elevated levels of uric acid are associated with conditions like gout and hyperuricemia, making the regulation of xanthine oxidase activity a target for therapeutic intervention .

Therapeutic Applications

The therapeutic potential of this compound is primarily linked to its role in inhibiting xanthine oxidase:

- Inhibition of Uric Acid Production : Drugs that inhibit xanthine oxidase are used clinically to decrease uric acid levels in patients with gout. Research into compounds that include hydroxylated metabolites like this compound has shown promise in developing more effective inhibitors with fewer side effects .

- Case Studies : Computational studies have been conducted to characterize the inhibition mechanism of xanthine oxidase by various drugs, including those that act through pathways involving this compound. These studies utilize molecular dynamics simulations to explore binding affinities and interaction dynamics within the enzyme's active site .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their properties and potential applications:

| Compound Name | Solubility | Enzyme Interaction | Potential Application |

|---|---|---|---|

| This compound | Moderate | Substrate for XO | Gout treatment via uric acid reduction |

| 7-Hydroxy-1-methylxanthine | Higher | Substrate for XO | Potential drug candidate |

| 8-Alkyl Derivatives | Variable | Altered enzyme interaction | Enhanced pharmacological profiles |

Mechanism of Action

The mechanism of action of 7-Hydroxyxanthine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomers: 3-Hydroxyxanthine, 1-Hydroxyxanthine, and 9-Hydroxyxanthine

Key Differences :

Oncogenicity Comparison :

| Compound | Tumor Incidence (Subcutaneous) | Liver Tumor Incidence | Total Dose (mg/rat) |

|---|---|---|---|

| 3-Hydroxyxanthine | 88–100% | 65% (i.p. injection) | 12–66 |

| This compound | 40% | 45% (i.p. injection) | 12–66 |

| 1-Hydroxyxanthine | <10% | 0% | >100 |

| 9-Hydroxyxanthine | 0% | 0% | N/A |

Chemical Reactivity :

Methylated Derivatives: 7-Methylxanthine

Structural and Functional Differences :

- Substituent : Methyl group at position 7 instead of hydroxyl.

- Properties: Molecular Formula: C₆H₆N₄O₂ Solubility: Higher lipophilicity than this compound, enhancing organic solvent solubility . Pharmacological Profile: Used as a reference compound in adenosine receptor studies due to structural similarity to caffeine .

8-Substituted Derivatives

Key Features :

- Enhanced Solubility : 8-Propyl or 8-cyclohexyl derivatives show improved solubility in organic solvents (e.g., DMSO, chloroform) compared to unsubstituted this compound .

- Biological Activity: 8-Benzyl derivatives exhibit anti-inflammatory properties . 8-Cyclohexylamino derivatives demonstrate adenosine receptor antagonism .

Electronic Properties :

Stability and Metabolic Pathways

- Rearrangement to Uric Acid : this compound converts to uric acid under prolonged heating or basic conditions, limiting its in vivo stability .

- Reduction Pathways : Hydrogenation of this compound yields xanthine, a less reactive metabolite .

Data Tables

Table 1: Physical Properties of Xanthine Derivatives

| Compound | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|

| This compound | 340 | Low | -0.5 |

| 3-Hydroxyxanthine | 320 | Low | -0.3 |

| 7-Methylxanthine | 290 | Moderate | 0.8 |

| Xanthine | >350 | Very low | -1.2 |

Table 2: Reactivity of Hydroxyxanthine Esters

| Compound | Ester Formation Rate (Acetic Anhydride) | Nucleophilic Substitution Rate (8th Position) |

|---|---|---|

| This compound | Moderate | High |

| 3-Hydroxyxanthine | High | Moderate |

| 9-Hydroxyxanthine | Low | None |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxyxanthine, and what experimental parameters critically influence yield?

- Methodological Answer : The primary synthesis involves cyclization of 6-amino-5-nitrosouracil (2) with formaldehyde under acidic conditions. Key parameters include:

- Reaction temperature : Maintained at boiling point (~100°C) to facilitate tautomerization of the precursor (2a, 2b, 2c) .

- pH control : Apparent pH of 2.5 at 100°C minimizes side reactions (e.g., uric acid formation) .

- Isolation : Use Dowex-50 (H⁺ form) ion-exchange chromatography for purification, eluting with water to separate this compound from byproducts like uric acid .

- Yield optimization : Stopping the reaction when UV absorption at 273 nm dominates (monitored via aliquots in 0.01 N HCl) improves purity but limits yield to 8–10% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- UV-Vis spectroscopy : Distinct maxima at 270 nm (acidic conditions) and a shift to 225 nm upon alkalization confirm the presence of the 7-hydroxyl group .

- NMR : Peaks at δ 7.97 (8-CH), 10.75 (1-NH), and 12.2 (7-OH) in DMSO-d₆ are diagnostic. IR absorption at 3400 cm⁻¹ (OH stretch) and 1650 cm⁻¹ (C=O) further validate structure .

- Elemental analysis : Match calculated and observed values for C, H, and N to confirm purity (e.g., anhydrous form: C 35.72%, H 2.40%, N 33.33%) .

Advanced Research Questions

Q. How do tautomeric forms of 6-amino-5-nitrosouracil influence the yield and purity of this compound?

- Methodological Answer :

- The nitrosoamino tautomer (2a) is essential for cyclization with formaldehyde. Other tautomers (2b, 2c) lead to side products like uric acid or hydroxymethyl derivatives (e.g., compound 6) .

- Experimental strategy : Preferential stabilization of 2a via pH control (boiling H₂SO₄) and rapid cooling post-reaction minimizes side reactions. Chromatographic separation is required to isolate this compound from unstable intermediates .

Q. What mechanistic insights explain the nucleophilic substitution reactivity of 7-acetoxyxanthine derivatives?

- Methodological Answer :

- 7-Acetoxyxanthine undergoes nucleophilic substitution at position 8 via a proposed intermediate with partial positive charge. This parallels 3-acetoxyxanthine reactivity, suggesting a common mechanism involving transient electrophilic species .

- Experimental validation : React 7-acetoxyxanthine with nucleophiles (e.g., thioacetic acid) in neutral aqueous solutions. Monitor product formation via UV shifts (e.g., uric acid formation at 293 nm) and confirm structures with NMR .

Q. How can researchers resolve contradictions in reported yields of this compound across synthetic protocols?

- Methodological Answer :

- Key variables : Tautomer distribution of the precursor, reaction duration, and chromatographic efficiency. Prolonged heating increases uric acid formation, reducing yields .

- Data reconciliation : Compare protocols using standardized metrics (e.g., UV monitoring at 273 nm, consistent column dimensions for Dowex-50). Improved methods (e.g., optimized NH₄OH treatment post-chromatography) may enhance yields to ~15% .

Data Analysis and Contradiction Management

Q. What analytical strategies address spectral discrepancies in this compound derivatives?

- Methodological Answer :

- Problem : Hydroxymethyl derivatives (e.g., compound 6) exhibit UV maxima 3–4 nm higher than this compound, complicating identification .

- Resolution : Use tandem techniques (HPLC-NMR) to isolate intermediates. For unstable products, conduct time-resolved spectral analysis under controlled pH and temperature .

Q. How should researchers handle conflicting mechanistic proposals for this compound rearrangements?

- Methodological Answer :

- Case study : Conflicting reports on uric acid formation (via rearrangement vs. direct synthesis).

- Experimental design : Isotopic labeling (e.g., ¹³C-formaldehyde) traces carbon flow during cyclization. Kinetic studies (e.g., Arrhenius plots) differentiate rearrangement rates from primary reaction pathways .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.